2-Chloro-5-(4-fluoro-3-methoxyphenyl)benzoic acid
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Overview
Description
2-Chloro-5-(4-fluoro-3-methoxyphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a chloro group at the 2-position, a fluoro group at the 4-position, and a methoxy group at the 3-position of the phenyl ring attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-fluoro-3-methoxyphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity while minimizing waste and energy consumption. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-fluoro-3-methoxyphenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a polar aprotic solvent, such as DMF, and elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield substituted benzoic acids, while oxidation and reduction reactions can produce various oxidized or reduced derivatives.
Scientific Research Applications
2-Chloro-5-(4-fluoro-3-methoxyphenyl)benzoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of new materials and catalysts.
Biology: The compound can be used in the study of biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals, such as agrochemicals and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-fluoro-3-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The chloro, fluoro, and methoxy substituents can influence the compound’s binding affinity and specificity for certain enzymes or receptors. For example, the compound may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate access. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluorobenzoic acid: This compound lacks the methoxy group, which can affect its chemical reactivity and biological activity.
4-Fluoro-3-methoxybenzoic acid: This compound lacks the chloro group, which can influence its binding affinity and specificity for certain targets.
2-Chloro-4-fluorobenzoic acid: This compound has a different substitution pattern, which can alter its chemical and biological properties.
Uniqueness
2-Chloro-5-(4-fluoro-3-methoxyphenyl)benzoic acid is unique due to the specific combination of chloro, fluoro, and methoxy substituents. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced binding affinity for certain biological targets. The compound’s unique structure makes it valuable in various scientific research applications and industrial processes.
Properties
IUPAC Name |
2-chloro-5-(4-fluoro-3-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-13-7-9(3-5-12(13)16)8-2-4-11(15)10(6-8)14(17)18/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQCWHOYAUYYMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690196 |
Source
|
Record name | 4-Chloro-4'-fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261969-39-4 |
Source
|
Record name | 4-Chloro-4'-fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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